molecular formula C8H6F3NO B2782123 N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine CAS No. 67655-82-7

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine

Cat. No.: B2782123
CAS No.: 67655-82-7
M. Wt: 189.137
InChI Key: TUKWYJVGKNCDJJ-UHFFFAOYSA-N
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Description

It is an oxime derivative of 2,2,2-Trifluoroacetophenone, characterized by the presence of a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine can be synthesized through the reaction of 2,2,2-Trifluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at a controlled temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation route with optimizations for larger scale production. This includes the use of continuous flow reactors and improved purification techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers with high thermal stability and unique mechanical properties.

Comparison with Similar Compounds

    2,2,2-Trifluoroacetophenone: The parent compound, which lacks the oxime group.

    2,2,2-Trifluoro-1-phenylethanol: A reduction product of 2,2,2-Trifluoroacetophenone.

    4’-Bromo-2,2,2-trifluoroacetophenone: A halogenated derivative with different reactivity.

Uniqueness: N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine is unique due to the presence of both the trifluoromethyl group and the oxime group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

(NZ)-N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7(12-13)6-4-2-1-3-5-6/h1-5,13H/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKWYJVGKNCDJJ-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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